molecular formula C11H14O2 B3113142 3-(3-Methyl-phenyl)-butyric acid CAS No. 19355-29-4

3-(3-Methyl-phenyl)-butyric acid

Cat. No. B3113142
CAS RN: 19355-29-4
M. Wt: 178.23
InChI Key: ZQXKCSVXVSJGNN-UHFFFAOYSA-N
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Description

Phenylboronic acids and their derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .


Synthesis Analysis

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of these compounds can be represented as R2B(OH), where R represents the organic group attached to the boron atom .


Chemical Reactions Analysis

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific compound and its structure. For example, the refractive indexes of some compounds decrease when the temperature of the solution is increased .

Scientific Research Applications

1. Applications in Polymer Solar Cells

3-(3-Methyl-phenyl)-butyric acid is extensively studied in the context of polymer solar cells (PSCs). The compound is integral to the development of PSCs, particularly in the form of phenyl-C61-Butyric-Acid-Methyl Ester (PCBM), which is widely used as an acceptor material in these cells. Recent advancements in PSC technology have focused on optimizing the material combination and device architecture to improve power conversion efficiency, where PCBM plays a crucial role. The unique properties of PSCs, such as flexibility and lightness, combined with their mass production capabilities, highlight the potential market opportunities for these devices (Berger & Kim, 2018).

2. Enhancing Electronic Structures in Organic Photovoltaics

Studies have shown that PCBM, derived from this compound, significantly influences the electronic structures of organic photovoltaic cells. Research involving photoelectron spectroscopy reveals that the energy level alignment of PCBM, when blended with other polymers like poly(3-hexylthiophene) (P3HT), plays a vital role in improving the efficiency of these cells. These findings are crucial for understanding and enhancing the performance of organic solar cells (Xu et al., 2009).

3. Impact on Structural and Optical Properties

The incorporation of PCBM into polymer/fullerene films has been found to significantly influence their structural and optical properties. Research indicates that upon annealing, the crystallinity of polymers like P3HT increases, leading to enhanced optical absorption and efficiency in solar cells. This highlights the importance of PCBM in the development of high-performance organic solar cells (Erb et al., 2005).

Safety and Hazards

Safety data sheets provide information on the potential hazards of these compounds. For example, phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and can cause skin and eye irritation .

Future Directions

The field of organoborane chemistry continues to evolve, with ongoing research into the synthesis of new compounds and their potential applications in various fields .

properties

IUPAC Name

3-(3-methylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-3-5-10(6-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXKCSVXVSJGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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